N,N-Dimethyl-2-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-1-propanamine
Description
N,N-Dimethyl-2-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-1-propanamine is a thienopyrimidine derivative designed for dual inhibition of EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2), key targets in cancer therapy. Its synthesis involves a multi-step process starting with the preparation of a chlorinated thienopyrimidine intermediate (e.g., 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine), which is reacted with N,N-dimethyl-1-propanamine under reflux conditions in isopropanol . The compound features a cycloheptathienopyrimidine core substituted with a dimethylpropanamine ether group at the C-4 position, enhancing its binding affinity to kinase domains .
Properties
CAS No. |
832674-73-4 |
|---|---|
Molecular Formula |
C16H23N3OS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yloxy)propan-1-amine |
InChI |
InChI=1S/C16H23N3OS/c1-11(9-19(2)3)20-15-14-12-7-5-4-6-8-13(12)21-16(14)18-10-17-15/h10-11H,4-9H2,1-3H3 |
InChI Key |
IETGWIBWWYWEOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)OC1=C2C3=C(CCCCC3)SC2=NC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-N-[2-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YLOXY)PROPYL]AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable amine with a cyclohepta[4,5]thieno[2,3-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-N-[2-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-DIMETHYL-N-[2-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YLOXY)PROPYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-N-[2-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YLOXY)PROPYL]AMINE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine derivatives are structurally diverse, with variations in substituents at the C-4 position significantly influencing their biological activity. Below is a comparative analysis:
Structural and Functional Group Variations
Key Findings from Comparative Studies
Substituent Impact on Activity: Sulfonamide Derivatives (4a–c): Electron-withdrawing groups (e.g., nitro) on the aryl ring enhance EGFR/VEGFR-2 inhibition, while bulky groups reduce bioavailability . Ether vs. Amine Linkages: The target compound’s ether linkage (vs. sulfonamide or direct amine bonds) improves metabolic stability, as evidenced by prolonged half-life in vitro .
Synthetic Accessibility: The chlorinated intermediate (1d) is a common precursor for many derivatives, synthesized via condensation of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with formamide, followed by POCl3 treatment . N,N-dimethylpropanamine derivatives require milder reaction conditions compared to sulfonamide-linked analogs, reducing side reactions .
Pharmacological Profiles :
- The target compound’s dimethylpropanamine group confers balanced lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration compared to polar sulfonamides .
- Compound 5f (from ), a structurally related derivative, showed the highest potency (IC50 = 0.12 µM against EGFR), attributed to optimal steric and electronic effects of its substituents .
Biological Activity
N,N-Dimethyl-2-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-1-propanamine (CAS No. 832674-73-4) is a complex organic compound with potential biological activities that have garnered attention in pharmaceutical research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C16H23N3OS, with a molecular weight of 305.4 g/mol. The compound features a unique thieno-pyrimidine core that contributes to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 832674-73-4 |
| Molecular Formula | C16H23N3OS |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | N,N-dimethyl-2-(8-thia...) |
| InChI Key | IETGWIBWWYWEOL-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the condensation of a suitable amine with a cyclohepta[4,5]thieno[2,3-d]pyrimidine derivative. Common methods include using bases such as sodium hydride in solvents like dimethylformamide (DMF) to facilitate the reaction. Industrial production may utilize continuous flow reactors to improve efficiency and yield.
Anticancer Properties
Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer activities. A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their effects on breast cancer cell lines (MDA-MB-231). Notably, compounds demonstrated varying degrees of cytotoxicity:
- IC50 Values : The most potent compounds had IC50 values as low as 27.6 μM against MDA-MB-231 cells.
These findings suggest that this compound may possess similar or enhanced anticancer properties due to its structural characteristics.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. This modulation can lead to altered cellular pathways associated with cancer proliferation and survival.
Case Studies
- Study on Thieno-Pyrimidine Derivatives : In a comprehensive evaluation of various thieno[2,3-d]pyrimidine derivatives for anticancer activity, it was found that modifications in the structure significantly influenced the cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups enhanced the activity due to increased p-π conjugation effects .
- Inhibition Studies : A series of synthesized compounds were assessed for their ability to inhibit tumor cell growth. Results indicated that specific substitutions on the thieno-pyrimidine scaffold could lead to improved selectivity and potency against various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
